VDR Binding Affinity: Lumisterol Exhibits >900‑Fold Lower Affinity Than Active Vitamin D3 Metabolites
Lumisterol displays a dissociation constant (Kd) for the vitamin D receptor (VDR) exceeding 20 µM, whereas the active vitamin D3 metabolite 25‑hydroxytachysterol3 binds with a Kd of 22 nM and 5,6‑trans‑vitamin D3 with a Kd of 560 nM [1]. This represents a >900‑fold lower binding affinity compared to the most potent photoisomer. The extremely weak VDR interaction of lumisterol confirms its classification as a biologically inactive over‑irradiation product in the genomic vitamin D pathway, necessitating distinct analytical tracking from hormonally active D3 metabolites [1].
| Evidence Dimension | Vitamin D Receptor (VDR) Binding Affinity |
|---|---|
| Target Compound Data | Lumisterol Kd >20 µM |
| Comparator Or Baseline | 25‑Hydroxytachysterol3 Kd = 22 nM; 5,6‑trans‑vitamin D3 Kd = 560 nM; 7‑Dehydrocholesterol Kd >20 µM |
| Quantified Difference | Lumisterol Kd is >909‑fold higher (weaker) than 25‑hydroxytachysterol3; similar to the inactive precursor 7‑dehydrocholesterol. |
| Conditions | Competitive binding assay using recombinant human VDR and [³H]-1,25(OH)₂D₃ as radioligand. |
Why This Matters
This quantitative lack of VDR engagement justifies the need for a dedicated internal standard (Lumisterol‑d3) to specifically quantify lumisterol without interference from high‑affinity VDR ligands in the same sample matrix.
- [1] Chen TC, et al. (2000). An evaluation of the biologic activity and vitamin D receptor binding affinity of the photoisomers of vitamin D3 and previtamin D3. The Journal of Nutritional Biochemistry, 11(5), 267-272. DOI: 10.1016/s0955-2863(00)00077-2 View Source
